molecular formula C19H13N3O2 B1247654 Luotonin E

Luotonin E

Cat. No. B1247654
M. Wt: 315.3 g/mol
InChI Key: NUWZAJDJERBAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luotonin E is a natural product found in Peganum nigellastrum with data available.

Scientific Research Applications

Alkaloid Classification and Cytotoxicity

Luotonin E, along with other luotonins, is classified as a pyrroloquinazolino-quinoline alkaloid, originating from the aerial parts of Peganum nigellastrum Bunge. These compounds are known for their promising cytotoxicities towards various human cancer cell lines, particularly leukemia P-388 cells. Luotonin A, closely related to Luotonin E, is notably active, with its mechanism linked to topoisomerase I-dependent DNA cleavage. This has sparked interest in synthesizing these compounds and modifying their structures to enhance biological properties (Liang, Cha, & Jahng, 2011).

DNA Topoisomerase I Inhibition

Luotonin A, a compound closely related to Luotonin E, has been found to stabilize the human DNA topoisomerase I-DNA covalent binary complex. This is similar to the action of camptothecin, a known topoisomerase I inhibitor. Luotonin A's action in topoisomerase I-dependent cytotoxicity provides a biochemical basis for its cytotoxic action and has implications for the design of similar compounds (Çaǧır et al., 2003).

Structural Studies and Synthesis

Efforts in the synthesis of Luotonin E and other luotonins have been significant. One study describes the practical synthesis of Luotonin E using a regioselective quinazolinone-directed ortho lithiation method, highlighting the importance of efficient synthetic methods for these biologically active compounds (Mhaske & Argade, 2004).

Antiproliferative Activity and Topoisomerase Poisoning

The antiproliferative activity of Luotonin E and its derivatives has been a focus of research due to their potential as cancer therapeutics. Studies have shown that certain modifications in Luotonin A, a compound similar to Luotonin E, can result in improved topoisomerase I-dependent growth inhibition in human leukemia cell lines (Nacro et al., 2007).

properties

Product Name

Luotonin E

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

12-methoxy-3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one

InChI

InChI=1S/C19H13N3O2/c1-24-19-13-10-11-6-2-4-8-14(11)20-16(13)17-21-15-9-5-3-7-12(15)18(23)22(17)19/h2-10,19H,1H3

InChI Key

NUWZAJDJERBAHJ-UHFFFAOYSA-N

SMILES

COC1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N14

Canonical SMILES

COC1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N14

Pictograms

Irritant

synonyms

luotonin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luotonin E
Reactant of Route 2
Luotonin E
Reactant of Route 3
Luotonin E
Reactant of Route 4
Luotonin E
Reactant of Route 5
Luotonin E
Reactant of Route 6
Luotonin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.